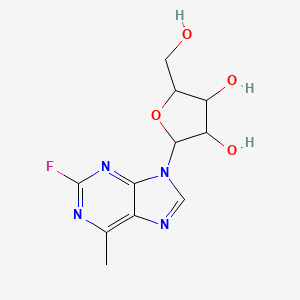
2-Fluoro-6-methyl-9-pentofuranosyl-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine is a synthetic compound that belongs to the class of fluorinated purines. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a pentofuranosyl group at the 9-position of the purine ring. Fluorinated purines are known for their diverse biological activities and are widely used in medicinal chemistry and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . The methyl group can be introduced through selective alkylation reactions.
Industrial Production Methods
Industrial production of 2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be displaced by nucleophiles, leading to the formation of substituted purines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Alkylation and Acylation: The methyl group at the 6-position can participate in alkylation and acylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted purines, while oxidation and reduction reactions can lead to changes in the oxidation state of the purine ring.
Scientific Research Applications
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid metabolism.
Chemical Biology: It serves as a tool for studying the mechanisms of enzyme-catalyzed reactions involving purine nucleosides.
Biomedical Research: Fluorinated purines are used in positron emission tomography (PET) imaging to study metabolic pathways and disease states.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 2-position enhances the compound’s stability and resistance to enzymatic degradation. The compound can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-9-pentofuranosyl-9H-purin-6-amine: Similar structure but lacks the methyl group at the 6-position.
2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine: Contains amino groups at the 2- and 6-positions instead of fluorine and methyl groups.
Uniqueness
2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct physicochemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group can influence its interaction with biological targets.
Properties
CAS No. |
16032-21-6 |
|---|---|
Molecular Formula |
C11H13FN4O4 |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
2-(2-fluoro-6-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13FN4O4/c1-4-6-9(15-11(12)14-4)16(3-13-6)10-8(19)7(18)5(2-17)20-10/h3,5,7-8,10,17-19H,2H2,1H3 |
InChI Key |
LCYDKNXPSZFZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


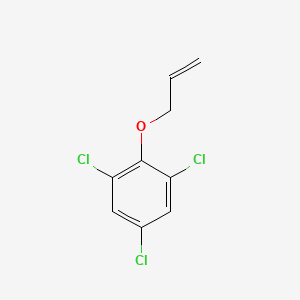
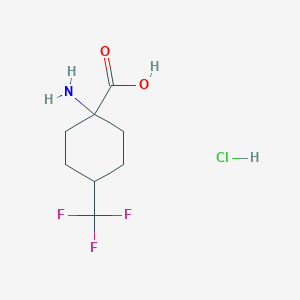
![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)

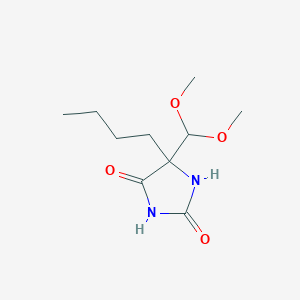
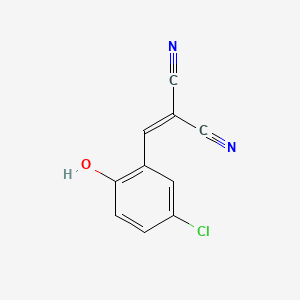

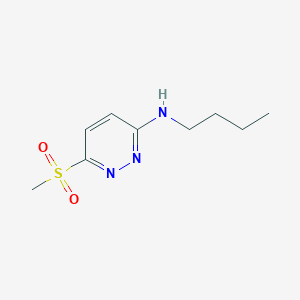

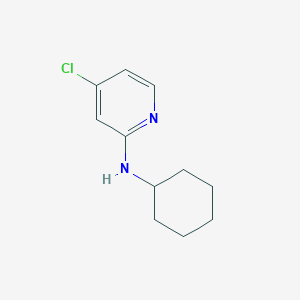
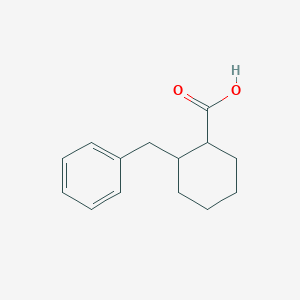
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
